molecular formula C13H10F3N5O B10993659 N-(2-methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B10993659
M. Wt: 309.25 g/mol
InChI Key: XVSWLHHTLZFLMP-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. This scaffold is frequently explored in medicinal chemistry due to its versatility in binding to biological targets, particularly bromodomains like BRD4, which are implicated in transcriptional regulation and cancer progression . The compound’s structure includes two critical substituents:

  • 3-Trifluoromethyl group: Enhances metabolic stability and binding affinity through hydrophobic interactions and electron-withdrawing effects .

Properties

Molecular Formula

C13H10F3N5O

Molecular Weight

309.25 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C13H10F3N5O/c1-22-9-5-3-2-4-8(9)17-10-6-7-11-18-19-12(13(14,15)16)21(11)20-10/h2-7H,1H3,(H,17,20)

InChI Key

XVSWLHHTLZFLMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NN3C(=NN=C3C(F)(F)F)C=C2

Origin of Product

United States

Biological Activity

Overview

N-(2-methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound notable for its diverse biological activities. This compound features a trifluoromethyl group and a triazolopyridazine ring, which contribute to its potential therapeutic applications. The compound has been studied for various biological effects, particularly in the context of cancer treatment and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, facilitating interactions with target proteins. The triazolopyridazine ring contributes to structural stability and may modulate receptor signaling pathways or inhibit enzymatic activity.

In Vitro Studies

Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For example:

  • Cytotoxicity against Cancer Cell Lines : The compound exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values ranging from 1.06 μM to 2.73 μM . These values indicate potent activity compared to established chemotherapeutics.

Table 1: Cytotoxicity Data

Cell LineIC50 Value (μM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the methoxy group and the trifluoromethyl moiety significantly influence the biological activity of the compound. The trifluoromethyl group not only enhances lipophilicity but also increases the ability to form hydrogen bonds with target receptors, thereby improving binding affinity and biological efficacy .

Case Studies

In a detailed pharmacological study, derivatives of triazolo-pyridazine were synthesized and evaluated for their inhibitory activity against c-Met kinase, a critical target in cancer therapy. The most promising compounds demonstrated comparable inhibitory activity to Foretinib, a known c-Met inhibitor . This highlights the potential of this compound as a candidate for further development in oncology.

Scientific Research Applications

Biological Activities

Research has indicated that N-(2-methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibits significant potential in several therapeutic areas:

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Its mechanism of action is often linked to the inhibition of specific protein kinases involved in cell survival and proliferation. For instance, studies suggest that it targets serine/threonine-protein kinases such as pim-1 kinase, which is crucial in cancer cell growth regulation.

Anticancer Properties

This compound has been evaluated for its anticancer effects. It has demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to inhibit cancer cell proliferation through kinase inhibition presents a viable pathway for drug development in oncology .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in different biological contexts:

StudyFocusFindings
Moraski et al. (2023)Antitubercular ActivityInvestigated the activity against Mycobacterium tuberculosis; demonstrated significant efficacy with reduced bacterial burden in mouse models .
Farrell et al. (2023)Structure-Activity RelationshipIdentified key structural features contributing to antimicrobial activity; emphasized the importance of specific substituents on the phenyl group for enhanced potency .
PMC Article (2021)Drug DiscoveryExplored the triazolo[4,3-a]pyridine scaffold as an underexploited chemotype; highlighted its potential in developing novel therapeutics targeting heme-binding sites .

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazolo[4,3-b]pyridazine core is a common scaffold in the evidence, with substituents dictating pharmacological and physicochemical properties. Key analogs and their distinctions are summarized below:

Table 1: Comparison of Triazolo[4,3-b]Pyridazine Derivatives
Compound Name (Source) Substituents Molecular Weight Key Biological Activity/Notes
Target Compound (Hypothetical) N-(2-Methoxyphenyl), 3-Trifluoromethyl ~321.3* Hypothesized BRD4 inhibition based on analogs
N-(4-Methoxybenzyl)-6-methyl-... (18) N-(4-Methoxybenzyl), 6-Methyl 294.3 BRD4 inhibitor; para-methoxy enhances solubility
Compound 6 (STK651245) N-[2-(Indol-3-yl)ethyl], 3-Trifluoromethyl 375.4 BRD4 inhibitor (IC50 = 120 nM)
Compound 7 (Z1220635364) N-[2-(5-Fluoroindol-3-yl)ethyl], 3-Methyl 336.4 Reduced potency vs. trifluoromethyl analogs
N-(3-Phenylpropyl)-3-Trifluoromethyl... N-(3-Phenylpropyl), 3-Trifluoromethyl 321.3 Unreported activity; structural analog
Compound 18 N-(4-Methoxybenzyl), 6-Methyl 294.3 Synthetic accessibility via General Method C

*Estimated based on .

Key Observations:
  • Trifluoromethyl vs. Methyl : Trifluoromethyl at position 3 (e.g., Compound 6) improves BRD4 binding affinity compared to methyl (Compound 7) due to enhanced hydrophobic and dipole interactions .
  • Substituent Position : Para-methoxy (Compound 18) vs. ortho-methoxy (Target Compound) alters steric bulk and electronic effects. Para-substitution often improves solubility, while ortho-substitution may hinder binding in certain pockets .
  • Indole Derivatives : Compounds with indole-ethylamine side chains (e.g., Compound 6) show strong BRD4 inhibition, suggesting the target compound’s 2-methoxyphenyl group may trade potency for selectivity .

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